5-[2-(Cyclohexen-1-yl)ethyliminomethyl]-6-hydroxy-1-(2-methylphenyl)pyrimidine-2,4-dione
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Overview
Description
5-[2-(Cyclohexen-1-yl)ethyliminomethyl]-6-hydroxy-1-(2-methylphenyl)pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a cyclohexenyl group, a hydroxy group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Cyclohexen-1-yl)ethyliminomethyl]-6-hydroxy-1-(2-methylphenyl)pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclohexenyl Group: The cyclohexenyl group can be synthesized through the hydrogenation of cyclohexene.
Introduction of the Ethyliminomethyl Group: This step involves the reaction of cyclohexenyl ethylamine with formaldehyde under acidic conditions to form the ethyliminomethyl group.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable diketone and urea in the presence of a catalyst.
Final Assembly: The final step involves the coupling of the cyclohexenyl ethyliminomethyl group with the pyrimidine ring under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Cyclohexen-1-yl)ethyliminomethyl]-6-hydroxy-1-(2-methylphenyl)pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
5-[2-(Cyclohexen-1-yl)ethyliminomethyl]-6-hydroxy-1-(2-methylphenyl)pyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[2-(Cyclohexen-1-yl)ethyliminomethyl]-6-hydroxy-1-(2-methylphenyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Cyclohexenyl)cyclohexanone
- 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate
Uniqueness
5-[2-(Cyclohexen-1-yl)ethyliminomethyl]-6-hydroxy-1-(2-methylphenyl)pyrimidine-2,4-dione is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
5-[2-(cyclohexen-1-yl)ethyliminomethyl]-6-hydroxy-1-(2-methylphenyl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-14-7-5-6-10-17(14)23-19(25)16(18(24)22-20(23)26)13-21-12-11-15-8-3-2-4-9-15/h5-8,10,13,25H,2-4,9,11-12H2,1H3,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECQCIIPVZBFIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C(=O)NC2=O)C=NCCC3=CCCCC3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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